3-Chlorobenzene-1-sulfonyl isocyanate
Overview
Description
Synthesis Analysis
The synthesis of isocyanates typically involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .Scientific Research Applications
Catalysis in Synthesis of Azobenzenes
3-Chlorobenzene-1-sulfonyl isocyanate plays a role in the rhodium(III)-catalyzed ortho-C-H amidation of azobenzenes. This process, which is part of a C-H activation strategy, facilitates the efficient construction of a range of amide moieties into azobenzenes (Han et al., 2015).
Reactions in Organic Synthesis
Aryl sulfonyl isocyanates, like 3-Chlorobenzene-1-sulfonyl isocyanate, are vital intermediates in organic synthesis. They react with various nucleophiles to form amides, sulfonyl ureas, pyrrolidine derivatives, lactams, oxazolidinones, etc. (Huang & Yan, 2017).
Application in Lithium-Ion Batteries
In the field of energy storage, particularly in lithium-ion batteries, 3-Chlorobenzene-1-sulfonyl isocyanate (as part of sulfonyl isocyanate/sulfone binary electrolytes) shows promise due to its contribution to battery performance and stability (Wu et al., 2012).
Medicinal Chemistry
In the realm of drug discovery and medicinal chemistry, 3-Chlorobenzene-1-sulfonyl isocyanate is used in the synthesis of diverse sulfonamide derivatives. These compounds exhibit significant antibacterial activity against various bacterial strains, indicating their potential in developing new antibacterial agents (Boufas et al., 2014).
properties
IUPAC Name |
3-chloro-N-(oxomethylidene)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-6-2-1-3-7(4-6)13(11,12)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFPYFZTTSMGCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601592 | |
Record name | 3-Chlorobenzene-1-sulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzene-1-sulfonyl isocyanate | |
CAS RN |
68984-05-4 | |
Record name | 3-Chlorobenzene-1-sulfonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzene-1-sulfonyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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